![molecular formula C18H20F3N3O3S2 B2396120 N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1219914-33-6](/img/structure/B2396120.png)
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a trifluoromethyl group (-CF3), a sulfonyl group (-SO2-), and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, the formation of the piperazine ring, and the coupling of these components together. The exact synthesis process would depend on the starting materials and the specific synthetic methods used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the trifluoromethyl group, the sulfonyl group, and the piperazine ring. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiophene ring, for example, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be susceptible to nucleophilic attack, and the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, and the presence of the piperazine ring might influence its basicity .Scientific Research Applications
- Significance : The presence of the –PhCF₃ group in the polymeric film is crucial for recognizing synthetic stimulants. ThPhCF₃/G electrodes exhibit high sensitivity and promise for detecting these compounds in forensic samples without prior pretreatment .
- Relevance : These synthetic methodologies are essential for constructing complex organic molecules and functional materials .
Electrochemical Sensing and Analysis
Organic Synthesis
Antitumor Agents
Phosphine-Borane Frameworks
Mechanism of Action
Target of Action
It’s known that similar compounds have shown affinity to multiple receptors . For instance, a related compound, D2AAK3, has shown affinity to dopamine D2, D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets and induce changes that lead to its biological effects . For instance, D2AAK3, a similar compound, has been found to act as an antagonist at the dopamine D2 receptor .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound might also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
N-[2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S2/c19-18(20,21)15-1-3-16(4-2-15)29(26,27)24-10-8-23(9-11-24)7-6-22-17(25)14-5-12-28-13-14/h1-5,12-13H,6-11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWSEKDBGNWLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide |
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